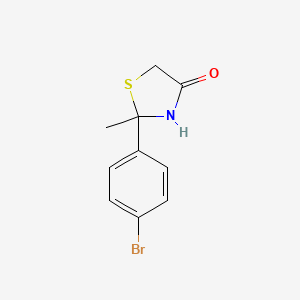

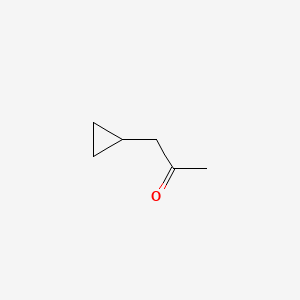

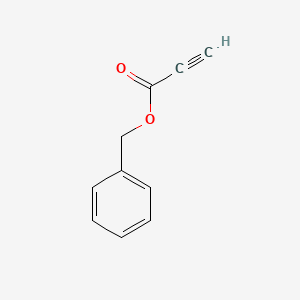

![molecular formula C4H3ClN6 B1268221 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine CAS No. 3210-38-6](/img/structure/B1268221.png)

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine

Overview

Description

Tetrazolopyrimidines represent an important class of heterocyclic compounds, showing a wide range of biological activities and chemical properties. The specific compound "7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine" falls within this category, featuring a tetrazolo[1,5-c]pyrimidine backbone substituted with chlorine and amino groups.

Synthesis Analysis

The synthesis of tetrazolopyrimidines, including derivatives close to "7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine," involves multi-step reactions starting from basic heterocyclic precursors. For instance, the synthesis of 5-amino-tetrazolopyrimidines can begin with the reaction of 5-amino-tetrazole with ethyl cyanoacetate, yielding excellent yields under specific conditions (Liu et al., 2013). The structures of these compounds are typically confirmed by various spectroscopic techniques such as UV-vis, FTIR, and NMR.

Molecular Structure Analysis

The molecular structure of tetrazolopyrimidine derivatives is characterized using spectroscopic and crystallographic methods. For instance, X-ray crystallography provides detailed insights into the regioselectivity of reactions and the molecular conformation of synthesized compounds, as demonstrated in studies involving pyrazolopyrimidines (Kaping et al., 2020).

Scientific Research Applications

Chemical Synthesis and Compound Formation

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine plays a crucial role in the formation of novel chemical compounds. For instance, it has been used in the synthesis of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, which are achieved through nitration and subsequent reduction processes (Gazizov et al., 2020). Additionally, this chemical is instrumental in the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides (Drev et al., 2014).

Pharmacological Research

In the field of pharmacology, 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine derivatives have shown potential as inhibitors for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022). This research demonstrates its significance in developing new therapeutic agents.

Material Science and Dyes

This compound is also significant in material science, particularly in the synthesis of novel arylazo disperse dyes derived from similar compounds for various industrial applications (Liu et al., 2013).

Novel Synthesis Techniques

Innovative synthesis techniques involving 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine are being explored. For example, Kaping et al. (2020) reported a one-pot regioselective synthesis method of highly substituted pyrazolo[1,5-a]pyrimidines, which enhances the efficiency of chemical synthesis processes (Kaping et al., 2020).

Mechanism of Action

Target of Action

The primary target of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine interacts with CDK2, inhibiting its activity . This compound is designed to fit into the ATP binding site of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .

Biochemical Pathways

By inhibiting CDK2, 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The inhibition of CDK2 by 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine leads to significant alterations in cell cycle progression, resulting in the inhibition of cell growth . Additionally, this compound induces apoptosis within cells , leading to the death of cancer cells.

Safety and Hazards

The safety information available indicates that 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the research and development of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine and its derivatives are likely to focus on their potential applications in various fields of research and industry . Given their significant impact in medicinal chemistry and material science, these compounds are expected to continue attracting a great deal of attention .

properties

IUPAC Name |

7-chlorotetrazolo[1,5-c]pyrimidin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN6/c5-3-2(6)4-8-9-10-11(4)1-7-3/h1H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJPONWLUZPASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C2=NN=NN21)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324656 | |

| Record name | 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine | |

CAS RN |

3210-38-6 | |

| Record name | NSC407413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.